2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also features a 4-chlorophenylmethylsulfanyl group and a 3,4-difluorophenyl group attached to the quinazoline core. These structural features contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Similar compounds have been found to influence various biological activities . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
Preparation Methods
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the 4-chlorophenylmethylsulfanyl Group: This step involves the reaction of the quinazoline core with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the 4-chlorophenylmethylsulfanyl derivative.
Attachment of the 3,4-difluorophenyl Group: The final step involves the reaction of the intermediate with 3,4-difluoroaniline under suitable conditions, such as heating in the presence of a catalyst, to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline core or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases, such as cancer or inflammatory conditions.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine can be compared with other similar compounds, such as:
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-isopropylphenyl)acetamide: This compound shares the 4-chlorophenylmethylsulfanyl group but has a different core structure and substituents.
2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-N-(4-fluorophenyl)acetamide: This compound also features a 4-chlorophenyl group but differs in the core structure and other substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the quinazoline core, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3S/c22-14-7-5-13(6-8-14)12-28-21-26-19-4-2-1-3-16(19)20(27-21)25-15-9-10-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXAYZYTJLQYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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